N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound that belongs to the nicotinamide derivatives family
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route A: : The synthesis begins with the preparation of 4-methoxy-6-methyl-2-oxopyridine, which is then reacted with ethylene bromide in the presence of a base to form 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl bromide. This intermediate is subsequently reacted with 6-(trifluoromethyl)nicotinoyl chloride under basic conditions to yield the final product.
Route B: : An alternative synthesis route involves the direct coupling of 4-methoxy-6-methyl-2-oxopyridine with 2-bromoethylamine, followed by the addition of 6-(trifluoromethyl)nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Industrial Production Methods:
For large-scale industrial production, the use of continuous flow reactors is preferred for increased yield and efficiency. This method also minimizes potential side reactions by providing precise control over reaction conditions such as temperature and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups attached to the pyridine ring.
Reduction: : Reduction reactions can target the carbonyl group in the pyridine ring.
Substitution: : Nucleophilic and electrophilic substitutions can occur, primarily on the pyridine and nicotinamide rings.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.
Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) and electrophiles like acetyl chloride (CH3COCl) can be used.
Major Products:
Oxidation: : Formation of pyridone derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of halogenated or acetylated derivatives.
Scientific Research Applications
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in the following fields:
Chemistry: : Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or activator, influencing metabolic pathways.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
This compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The methoxy, methyl, and trifluoromethyl groups play crucial roles in binding affinity and specificity. The pathways involved often include modulation of enzyme activity or alteration of receptor-ligand interactions, leading to downstream biological effects.
Comparison with Similar Compounds
When compared to other nicotinamide derivatives, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Similar compounds include:
Nicotinamide adenine dinucleotide (NAD+): : A coenzyme involved in redox reactions.
3-acetylpyridine: : Used in the study of nicotinic acid metabolism.
6-methylnicotinamide: : A metabolite of nicotinamide with distinct biological activity.
So, there you have it—a comprehensive look at this compound. Fascinating stuff!
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-10-7-12(25-2)8-14(23)22(10)6-5-20-15(24)11-3-4-13(21-9-11)16(17,18)19/h3-4,7-9H,5-6H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGGYXCYFMHCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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